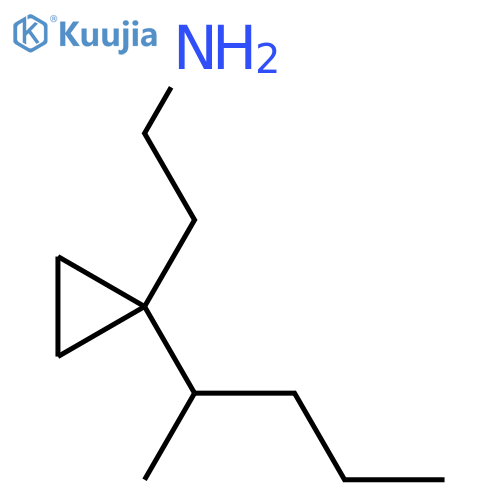Cas no 2228984-82-3 (2-1-(pentan-2-yl)cyclopropylethan-1-amine)
2-1-(ペンタン-2-イル)シクロプロピルエタン-1-アミンは、シクロプロパン環とアミン基を有する有機化合物です。分子構造中に剛直なシクロプロパン環と柔軟なペンチル基を併せ持つため、特異的な立体配置と分子剛性を示します。この特徴により、医薬品中間体や生理活性化合物の合成において、立体選択的反応の制御や分子認識能の向上が期待されます。また、アミン基の反応性を活かした多様な誘導体化が可能で、創薬化学や材料科学分野での応用が注目されています。高い純度で合成可能な点も、精密有機合成における利点です。

2228984-82-3 structure
商品名:2-1-(pentan-2-yl)cyclopropylethan-1-amine
2-1-(pentan-2-yl)cyclopropylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-1-(pentan-2-yl)cyclopropylethan-1-amine
- 2-[1-(pentan-2-yl)cyclopropyl]ethan-1-amine
- 2228984-82-3
- EN300-1784330
-
- インチ: 1S/C10H21N/c1-3-4-9(2)10(5-6-10)7-8-11/h9H,3-8,11H2,1-2H3
- InChIKey: SGWOVBLPECJUQK-UHFFFAOYSA-N
- ほほえんだ: NCCC1(C(C)CCC)CC1
計算された属性
- せいみつぶんしりょう: 155.167399674g/mol
- どういたいしつりょう: 155.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 26Ų
2-1-(pentan-2-yl)cyclopropylethan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1784330-0.05g |
2-[1-(pentan-2-yl)cyclopropyl]ethan-1-amine |
2228984-82-3 | 0.05g |
$1261.0 | 2023-09-19 | ||
| Enamine | EN300-1784330-5.0g |
2-[1-(pentan-2-yl)cyclopropyl]ethan-1-amine |
2228984-82-3 | 5g |
$4349.0 | 2023-06-02 | ||
| Enamine | EN300-1784330-10.0g |
2-[1-(pentan-2-yl)cyclopropyl]ethan-1-amine |
2228984-82-3 | 10g |
$6450.0 | 2023-06-02 | ||
| Enamine | EN300-1784330-1g |
2-[1-(pentan-2-yl)cyclopropyl]ethan-1-amine |
2228984-82-3 | 1g |
$1500.0 | 2023-09-19 | ||
| Enamine | EN300-1784330-0.5g |
2-[1-(pentan-2-yl)cyclopropyl]ethan-1-amine |
2228984-82-3 | 0.5g |
$1440.0 | 2023-09-19 | ||
| Enamine | EN300-1784330-2.5g |
2-[1-(pentan-2-yl)cyclopropyl]ethan-1-amine |
2228984-82-3 | 2.5g |
$2940.0 | 2023-09-19 | ||
| Enamine | EN300-1784330-0.1g |
2-[1-(pentan-2-yl)cyclopropyl]ethan-1-amine |
2228984-82-3 | 0.1g |
$1320.0 | 2023-09-19 | ||
| Enamine | EN300-1784330-0.25g |
2-[1-(pentan-2-yl)cyclopropyl]ethan-1-amine |
2228984-82-3 | 0.25g |
$1381.0 | 2023-09-19 | ||
| Enamine | EN300-1784330-1.0g |
2-[1-(pentan-2-yl)cyclopropyl]ethan-1-amine |
2228984-82-3 | 1g |
$1500.0 | 2023-06-02 | ||
| Enamine | EN300-1784330-5g |
2-[1-(pentan-2-yl)cyclopropyl]ethan-1-amine |
2228984-82-3 | 5g |
$4349.0 | 2023-09-19 |
2-1-(pentan-2-yl)cyclopropylethan-1-amine 関連文献
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
2228984-82-3 (2-1-(pentan-2-yl)cyclopropylethan-1-amine) 関連製品
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量